REACTION_CXSMILES
|
[C:1]([NH:4][C:5](=[CH2:10])[C:6]([O:8][CH3:9])=[O:7])(=[O:3])[CH3:2].[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.S([O-])([O-])(=O)=O.[Na+].[Na+]>ClCCl.[Fe](Cl)(Cl)Cl>[C:1]([NH:4][CH:5]([CH2:10][N:15]1[CH2:16][CH2:17][N:12]([CH3:11])[CH2:13][CH2:14]1)[C:6]([O:8][CH3:9])=[O:7])(=[O:3])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
8.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OC)=C
|
Name
|
|
Quantity
|
6.65 mL
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Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
aqueous solution
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Quantity
|
300 mL
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at a temperature of about 20° C. for 66 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
while stirring the reaction mixture
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through Celite
|
Type
|
CUSTOM
|
Details
|
After separation of the phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a vacuum oven under reduced pressure (2 kPa) at a temperature of about 40° C. in order
|
Type
|
CUSTOM
|
Details
|
to obtain an orange-colored liquid
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with 3 times 150 mL of dichloromethane
|
Type
|
CUSTOM
|
Details
|
all of the organic extracts are collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (2 kPa) at a temperature of about 20° C. in order
|
Type
|
CUSTOM
|
Details
|
to obtain an yellow oil
|
Type
|
CUSTOM
|
Details
|
purified by chromatography under argon pressure (50 kPa)
|
Type
|
WASH
|
Details
|
on a column of silica gel (particle size 40-63 μm; diameter 5 cm; height 25 cm), eluting with successive mixtures of 20% dichloromethane/methanol/aqueous ammonia (99/1/0, 97/3/0, 90/10/0.25, 80/20/0.25 by volume)
|
Type
|
ADDITION
|
Details
|
The fractions containing the expected product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (2 kPa) at a temperature of about 30° C
|
Reaction Time |
66 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)OC)CN1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |